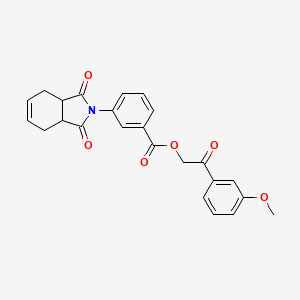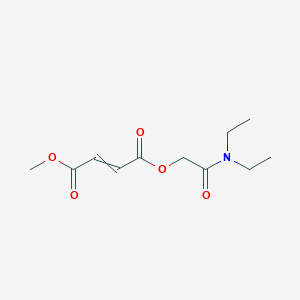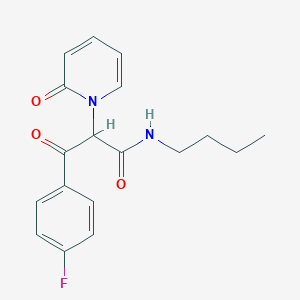![molecular formula C22H28O7 B12459031 6-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)-3H-spiro[2-benzofuran-1,2'-oxane]-3',4',5'-triol hydrate](/img/structure/B12459031.png)
6-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)-3H-spiro[2-benzofuran-1,2'-oxane]-3',4',5'-triol hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tofogliflozin hydrate involves multiple steps, starting from the appropriate benzofuran derivative. The key steps include:
Formation of the benzofuran core: This is typically achieved through cyclization reactions involving suitable precursors.
Introduction of the spiro-oxane moiety: This step involves the formation of the spiro linkage through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of Tofogliflozin hydrate follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Tofogliflozin hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxymethyl group to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the benzofuran core or the spiro-oxane moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Tofogliflozin hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study SGLT2 inhibition and its effects on glucose metabolism.
Biology: Investigated for its role in cellular glucose uptake and metabolism.
Medicine: Primarily used in the treatment of type 2 diabetes mellitus. It is also being explored for potential benefits in other metabolic disorders.
Industry: Used in the development of new antidiabetic drugs and formulations.
Mechanism of Action
Tofogliflozin hydrate exerts its effects by selectively inhibiting the SGLT2 protein in the kidneys. This inhibition reduces the reabsorption of glucose from the renal tubules, leading to increased glucose excretion in the urine and a subsequent reduction in blood glucose levels. The molecular targets include the SGLT2 protein, and the pathways involved are primarily related to glucose transport and metabolism .
Comparison with Similar Compounds
Similar Compounds
- Dapagliflozin
- Canagliflozin
- Empagliflozin
Uniqueness
Tofogliflozin hydrate is unique due to its high selectivity and potency for SGLT2 inhibition. Compared to other SGLT2 inhibitors, it has shown a favorable safety profile and efficacy in clinical trials .
Properties
Molecular Formula |
C22H28O7 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol;hydrate |
InChI |
InChI=1S/C22H26O6.H2O/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22;/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3;1H2 |
InChI Key |
ZXOCGDDVNPDRIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,4-dichlorophenoxy)-N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}butanamide](/img/structure/B12458950.png)

![2-methoxy-4-[(E)-{[4-(piperidin-1-ylsulfonyl)phenyl]imino}methyl]phenyl acetate](/img/structure/B12458968.png)

![N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12458981.png)

![4-[3-({[3-(5-{[3-(3,4-dicarboxyphenoxy)phenyl]carbamoyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)phenoxy]benzene-1,2-dicarboxylic acid](/img/structure/B12459006.png)
![2-(3-methoxyphenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12459007.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(4-fluorophenyl)furan-2-carboxamide](/img/structure/B12459008.png)

![Methyl 5-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B12459011.png)
![4-[({4-Oxo-4-[(4-phenoxyphenyl)amino]butanoyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B12459012.png)
![4-ethoxy-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide](/img/structure/B12459015.png)

